molecular formula C5H2Br2N2O2 B098540 2,5-Dibromo-3-nitropyridine CAS No. 15862-37-0

2,5-Dibromo-3-nitropyridine

Cat. No. B098540
CAS RN: 15862-37-0
M. Wt: 281.89 g/mol
InChI Key: OQKWPJCAKRVADO-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-nitropyridine is a compound that is closely related to various nitropyridines and their derivatives, which have been extensively studied due to their importance in the field of organic chemistry and materials science. Although the provided papers do not directly discuss 2,5-Dibromo-3-nitropyridine, they offer insights into similar compounds that can help infer the properties and characteristics of the compound .

Synthesis Analysis

The synthesis of nitropyridine derivatives typically involves substitution reactions, as seen in the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine through a series of reactions including substitution, oxidation, nitration, and ammoniation . This suggests that the synthesis of 2,5-Dibromo-3-nitropyridine could similarly involve halogenation and nitration steps to introduce the bromo and nitro groups onto the pyridine ring.

Molecular Structure Analysis

The molecular structure of nitropyridine derivatives has been determined using density functional theory (DFT) and compared with X-ray crystallography data. For example, the molecular structures of 2-amino-4-methyl-3-nitropyridine and its derivatives have been determined using the DFT B3LYP/6-311G(2d,2p) approach . These studies provide a basis for understanding the molecular geometry and electronic structure of 2,5-Dibromo-3-nitropyridine, which would likely exhibit similar characteristics due to the presence of nitro and halogen substituents.

Chemical Reactions Analysis

The reactivity of nitropyridine derivatives can be inferred from studies on similar compounds. For instance, 2,2'-dithiobis(5-nitropyridine) has been used for the activation of thiol groups in cysteine-containing peptides, indicating that nitropyridines can participate in reactions involving thiol activation and disulfide bond formation . This suggests that 2,5-Dibromo-3-nitropyridine may also be reactive towards nucleophiles, such as thiols, due to the presence of the electron-withdrawing nitro group.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitropyridine derivatives can be deduced from quantum chemical calculations and spectroscopic investigations. For example, the vibrational frequencies, HOMO-LUMO energies, and molecular electrostatic potential (MEP) of 2-amino-3-methyl-5-nitropyridine have been studied using DFT and spectroscopic methods . Similarly, the vibrational frequencies and electronic properties of 2-amino-3-bromo-5-nitropyridine have been investigated, revealing insights into the stability, charge delocalization, and potential non-linear optical (NLO) behavior of these compounds . These studies provide a framework for predicting the physical and chemical properties of 2,5-Dibromo-3-nitropyridine, which would likely exhibit similar vibrational characteristics and electronic properties due to the analogous functional groups.

Scientific Research Applications

. It’s a solid substance at 20°C and has a light orange to yellow to green powder to crystal appearance . The compound has a melting point of 92.0 to 96.0 °C and is soluble in methanol .

This compound is used as an organic synthesis intermediate and pharmaceutical intermediate . It’s mainly used in laboratory research and development processes and chemical production processes .

  • Organic Synthesis Intermediate : This compound is used as an intermediate in various organic synthesis processes . The specific reactions and products can vary greatly depending on the context of the research or production process .

  • Pharmaceutical Intermediate : It is also used as an intermediate in the production of certain pharmaceuticals . The specific drugs and their synthesis processes would be detailed in the relevant pharmaceutical literature .

  • Nitropyridines Synthesis : In a study published by De Gruyter, nitropyridines were synthesized using a reaction of pyridine and substituted pyridines with N2O5 in an organic solvent . The reaction mechanism involves a [1,5] sigmatropic shift, where the nitro group migrates from the 1-position to the 3-position .

  • Synthesis of Imidazo[4,5-c]pyridines : From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . These compounds have various applications in medicinal chemistry due to their biological activities .

  • Synthesis of 2-Substituted-5-Nitropyridines : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .

  • Substitution Reactions : 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group . This affords a series of 4-substituted-2-alkylamino-5-nitropyridines .

  • Synthesis of Herbicides and Insecticides : Nitropyridines, including “2,5-Dibromo-3-nitropyridine”, have been used as starting materials for the synthesis of some herbicides and insecticides .

  • Synthesis of N-Nitropyridinium Ion : Reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained (77% yield) .

  • Synthesis of Imidazo[4,5-c]pyridines : From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . These compounds have various applications in medicinal chemistry due to their biological activities .

  • Synthesis of 2-Substituted-5-Nitropyridines : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .

  • Substitution Reactions : 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group . This affords a series of 4-substituted-2-alkylamino-5-nitropyridines .

  • Synthesis of Pyridine Derivatives : “2,5-Dibromo-3-nitropyridine” can be used in the synthesis of various pyridine derivatives, which have applications in pharmaceuticals, agrochemicals, and materials science .

Safety And Hazards

2,5-Dibromo-3-nitropyridine is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,5-dibromo-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H2Br2N2O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKWPJCAKRVADO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20305387
Record name 2,5-Dibromo-3-nitropyridine
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Molecular Weight

281.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromo-3-nitropyridine

CAS RN

15862-37-0
Record name 2,5-Dibromo-3-nitropyridine
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Record name 2,5-Dibromo-3-nitropyridine
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Record name 2,5-Dibromo-3-nitropyridine
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Synthesis routes and methods I

Procedure details

To a solution of 5-Bromo-3-nitro-pyridin-2-ol (10.0 g, 45.66 mmol) in 70 ml of toluene and 7 ml of DMF was added PBr3 (6.60 ml, 68.49 mmol) and the reaction mixture was heated at 120° C. for 20 min under nitrogen atmosphere. After the completion of the reaction mixture (TLC monitoring), water (100 mL) was added and extracted with ethyl acetate (3×200 mL). The combined organics was washed with water, brine, dried (Na2SO4), filtered and concentrated to get the desired product (10.30 g, 80.03%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
6.6 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
80.03%

Synthesis routes and methods II

Procedure details

To a suspension 5-bromo-3-nitro-pyridin-2-ol (20 g, 91.32 mmol) in toluene (100 ml) was added DMF (0.7 ml, 9.13 mmol) and the mixture was heated to 90° C. (the reaction mixture was protected from light). A solution of POBr3 (31.41 g, 109.51 mmol) in toluene (40 ml) was added dropwise at 90° C. and the reaction mixture was stirred at that temperature for 16 h. The mixture was allowed to cool to room temperature and toluene (50 ml) and water (50 ml) were added. The organic layer was separated, washed successively with aqueous 1N NaOH (60 ml), water (60 ml) and brine (30 ml), dried with Na2SO4 and evaporated obtain the title compound as yellow solid (25.2 g, 97%).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
31.41 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
97%

Synthesis routes and methods III

Procedure details

2-Hydroxy-3-nitro-5-bromopyridine (1 eq) was suspended in toluene (3 vol) and N,N-dimethylformamide (0.1 eq) was added. The mixture was protected from light. A solution of phosphorus oxybromide (1.2 eq) in toluene (2 vol) was added to the pyridine mixture over 1.5 h at about 90° C. and the reaction was aged for about 14 h at 90° C. The reaction mixture was cooled to room temperature and water (10 vol) and toluene (5 vol) were added. The layers were cut and the organic layer was washed with 1N NaOH (2×10 vol) and H2O (5 vol). The batch was concentrated under reduced pressure to yield the desired product.
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

77.11 g (354.4 mmol) of 5-bromo-2-hydroxy-3-nitropyridine are heated at 120° C. for 3 hours together with 101.61 g (354.4 mmol) of phosphorus oxytribromide and 33.7 ml (354.4 mmol) of phosphorus tribromide. The reaction mixture is subsequently poured carefully, in small portions, into ice water, stirred for 1 hour and extracted three times with dichloromethane. The organic phase is washed twice with water, dried over sodium sulfate, filtered and freed from the solvent. Chromatographic purification (silica gel/dichloromethane) gives 43.05 g of 2,5-dibromo-3-nitropyridine. ##STR11##
Quantity
77.11 g
Type
reactant
Reaction Step One
[Compound]
Name
phosphorus oxytribromide
Quantity
101.61 g
Type
reactant
Reaction Step One
Quantity
33.7 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
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0 (± 1) mol
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reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
EV Brown, HT Burke - Journal of the American Chemical Society, 1955 - ACS Publications
By Ellis V. Brown and Henry T. Burke Received June 29, 1955 In the course of an investigation in progress in our laboratories we became interested in the prepa-ration of the various …
Number of citations: 8 pubs.acs.org
BK Choi, H Takahashi, T Kanbara, T Yamamoto - Polymer journal, 2000 - researchgate.net
PPy pyridine-based unit (eg, poly (pyridinevinylene) type polymers" and poly (quinoline) s") have been prepared. These polymers usually possess electron-withdrawing properties due …
Number of citations: 5 www.researchgate.net
BK Choi, T Yamamoto - Journal of applied polymer science, 2006 - Wiley Online Library
π‐Conjugated poly(3‐nitropyridine‐2,5‐diyl) (PPy‐3‐NO 2 ), poly(3,3′‐dinitro‐2,2′‐bipyridine‐5,5′‐diyl) (PBpy‐3,3′‐diNO 2 ), and a poly(arylene ethynylene) type polymer …
Number of citations: 4 onlinelibrary.wiley.com
AH Berrie, GT Newbold, FS Spring - Journal of the Chemical Society …, 1952 - pubs.rsc.org
… 2 : 5-Dibromo-3-nitropyridine, obtained in SO% yield by similar treatment of Ei-bromo-2-… (a) Treatment of 2 : 5-dibromo-3-nitropyridine with hydrochloric and acetic acid as described …
Number of citations: 43 pubs.rsc.org
FL Setliff, JS Greene - Organic Preparations and Procedures …, 1977 - Taylor & Francis
Ii1 I11 IV the respective improved yields of 60% and 70% without displacement of the bromide by chloride, although it is reported3 that 2, 5-dibromo-3-nitropyridine undergoes …
Number of citations: 2 www.tandfonline.com
J Cerbulis - Journal of the American Chemical Society, 1955 - ACS Publications
Experimental Preparation of 80% Methanol-soluble Carbohydrate Extract.—Hazelnut kernels, imported from Turkey (1783 g.) were ground very finein a mill. Hundred-gram portions of …
Number of citations: 12 pubs.acs.org
B Sabagh, PJS Foot - Polymers and Polymer Composites, 2009 - journals.sagepub.com
A novel kind of self-doped conducting polymer blend has been produced. Poly[3-(2-methoxyethoxy)-ethoxymethylthiophene-2,5-diyl] was chosen as the electron-rich (donor) …
Number of citations: 9 journals.sagepub.com
B Sabagh - 2007 - eprints.kingston.ac.uk
The synthesis, properties optimisation and blending of two intrinsically conducting polymer families have been investigated. Electron rich polymers, based on polythiophene derivatives, …
Number of citations: 3 eprints.kingston.ac.uk
H Kroth, F Oden, AM Serra, J Molette, A Mueller… - Bioorganic & Medicinal …, 2021 - Elsevier
Tau aggregates represent a critical pathology in Alzheimer’s disease (AD) and other forms of dementia. The extent of Tau neurofibrillary tangles across defined brain regions …
Number of citations: 4 www.sciencedirect.com
JE Burgess - 1965 - search.proquest.com
Abstract Treatment of pentafluoropyridine, prepared by defluorination of undecafluoropiperidine obtained by electrochemical fluorination of pyridine, under mild conditions with the …
Number of citations: 0 search.proquest.com

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